Tert-butyl 5-aminoindoline-1-carboxylate

Description

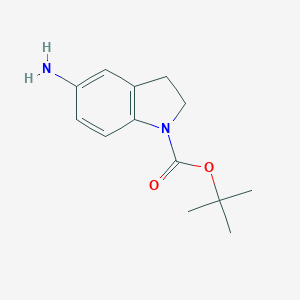

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-amino-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNLQWAGJJGYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623732 | |

| Record name | tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129487-92-9 | |

| Record name | tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL 5-AMINO-2,3-DIHYDRO-1H-INDOLE-1-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of Tert-butyl 5-aminoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 5-aminoindoline-1-carboxylate, a key intermediate in the synthesis of bioactive molecules. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Core Physical Properties

This compound is a heterocyclic compound with the molecular formula C₁₃H₁₈N₂O₂. It serves as a crucial building block in the synthesis of various pharmaceutical agents, including dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are targets for anti-inflammatory therapies.[1]

Data Summary

| Property | Value | Source |

| Molecular Weight | 234.29 g/mol | [2] |

| Appearance | White solid | [1] |

| Boiling Point | 385.2 ± 41.0 °C (Predicted) | [2] |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 186.7 ± 27.6 °C | [2] |

| Refractive Index | 1.582 | [2] |

| Polar Surface Area | 55.6 Ų | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of this compound are not extensively documented in publicly available literature. However, standard methodologies for determining the melting point and solubility of organic compounds are provided below as a reference for researchers.

Melting Point Determination (General Protocol)

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Solubility Determination (General Protocol)

The solubility of a compound in various solvents provides insights into its polarity and potential for formulation.

Materials:

-

Test tubes

-

Vortex mixer or shaker

-

Sample of this compound

-

A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane)

Procedure:

-

Add approximately 10 mg of the solid sample to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for at least 30 seconds.

-

Visually inspect the solution to determine if the solid has dissolved completely.

-

If the solid dissolves, the compound is considered soluble in that solvent at that concentration.

-

If the solid does not dissolve, the compound is considered insoluble or sparingly soluble. The test can be repeated with gentle heating to assess temperature effects on solubility.

-

Record the observations for each solvent tested.

Synthetic and Biological Context

This compound is a valuable intermediate in the synthesis of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are key players in the inflammatory cascade.

Synthetic Workflow for 5-LOX/sEH Inhibitors

The following diagram illustrates a generalized synthetic workflow for the preparation of dual 5-LOX/sEH inhibitors, where this compound can be utilized as a key starting material for the indoline core. The specific reagents and reaction conditions would vary depending on the desired final structure of the inhibitor.

5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-LOX pathway is a critical component of the inflammatory response, responsible for the production of leukotrienes from arachidonic acid.[4][5][6] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. academic.oup.com [academic.oup.com]

- 5. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl 5-aminoindoline-1-carboxylate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties and a representative synthetic route for tert-butyl 5-aminoindoline-1-carboxylate, a key intermediate in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a protected form of 5-aminoindoline. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen allows for selective reactions at the amino group.

| Property | Value |

| Molecular Formula | C13H18N2O2[1][2] |

| Molecular Weight | 234.29 g/mol [1] |

| Alternate Names | 1-Boc-5-aminoindoline, tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate[1] |

| CAS Number | 129487-92-9[1] |

Representative Synthesis

A common and effective method for the synthesis of this compound involves the reduction of the corresponding nitro-substituted precursor, tert-butyl 5-nitroindoline-1-carboxylate. The following protocol is a representative example of this transformation.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

Objective: To reduce the nitro group of tert-butyl 5-nitroindoline-1-carboxylate to an amine group, yielding the target compound.

Materials:

-

tert-butyl 5-nitroindoline-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Anhydrous Ethanol (or Methanol)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or a balloon setup)

-

Filtration apparatus (e.g., Celite or a syringe filter)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve tert-butyl 5-nitroindoline-1-carboxylate in anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This process can take several hours.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The resulting product is often of high purity. If further purification is required, techniques such as column chromatography on silica gel can be employed.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from its nitro precursor.

References

An In-depth Technical Guide to Tert-butyl 5-aminoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-aminoindoline-1-carboxylate, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its indoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of a Boc-protected nitrogen at position 1 and an amino group at position 5 allows for versatile and site-selective chemical modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in the development of novel therapeutics, particularly as a precursor to dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).

Chemical and Physical Properties

The systematic IUPAC name for this compound is tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate [1]. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate | [1] |

| Common Names | This compound, 1-Boc-5-aminoindoline | [1] |

| CAS Number | 129487-92-9 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 385.2 ± 41.0 °C (Predicted) | [1] |

| Flash Point | 186.7 ± 27.6 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-nitroindoline. The first step involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the nitro group to an amine.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 5-nitroindoline-1-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve 5-nitroindoline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

-

Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base, for example, triethylamine (TEA, 1.2 eq.) or 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield tert-butyl 5-nitroindoline-1-carboxylate.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

-

Reaction Setup: Dissolve tert-butyl 5-nitroindoline-1-carboxylate (1.0 eq.) in a solvent suitable for hydrogenation, such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reduction is monitored by TLC.

-

Work-up and Purification: Once the starting material is consumed, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified if necessary[2].

A schematic of the synthesis workflow is provided below.

Application in Drug Development: Dual 5-LOX/sEH Inhibitors

A significant application of this compound is in the synthesis of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Both enzymes are key players in the inflammatory cascade. The simultaneous inhibition of these two enzymes is a promising therapeutic strategy for inflammatory diseases, as it can both reduce the production of pro-inflammatory leukotrienes and increase the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs)[3][4].

The amino group of this compound serves as a crucial handle for introducing various pharmacophores to build a library of potential dual inhibitors for structure-activity relationship (SAR) studies.

5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-LOX pathway is a critical component of the arachidonic acid cascade, leading to the production of potent pro-inflammatory lipid mediators called leukotrienes. A simplified diagram of this pathway is shown below.

Experimental Protocols for Biological Assays

To evaluate the efficacy of compounds derived from this compound as dual 5-LOX/sEH inhibitors, specific in vitro assays are employed.

Protocol 1: 5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Based)

This assay measures the ability of a test compound to inhibit the production of Leukotriene B4 (LTB4), a downstream product of 5-LOX activity, in a human monocytic cell line (e.g., THP-1).

-

Cell Culture and Seeding: Culture THP-1 cells in an appropriate medium. Seed the cells in a 96-well plate at a suitable density.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to achieve a range of final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

Pre-incubation: Add the diluted test compound or vehicle (DMSO) to the wells and pre-incubate the cells for a short period (e.g., 15 minutes) at 37°C.

-

Stimulation: Induce 5-LOX activity by adding a calcium ionophore (e.g., A23187) and arachidonic acid to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

-

Sample Collection: Terminate the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells and collect the supernatant.

-

LTB4 Measurement: Quantify the LTB4 concentration in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the LTB4 concentration against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value[5].

Protocol 2: Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)

This assay determines the inhibitory activity of a test compound on sEH by measuring the hydrolysis of a non-fluorescent substrate to a fluorescent product.

-

Reagent Preparation: Prepare the sEH assay buffer, a stock solution of the sEH substrate, and a solution of the human sEH enzyme. Reconstitute the positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND).

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to make a concentrated stock solution. Prepare serial dilutions to obtain the desired test concentrations.

-

Assay Plate Setup: In a 96-well plate, add the test compound dilutions, solvent control, and positive inhibitor control to their respective wells. Add the sEH enzyme to all wells except the background control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the sEH substrate to all wells. Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 362/460 nm) in kinetic mode at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the solvent control and calculate the IC₅₀ value[1][6][7].

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules with significant therapeutic potential. Its utility as a precursor for dual 5-LOX/sEH inhibitors highlights its importance in the development of novel anti-inflammatory agents. The detailed protocols provided in this guide for its synthesis and for the biological evaluation of its derivatives offer a solid foundation for researchers and scientists in the field of drug discovery and development.

References

CAS number for Tert-butyl 5-aminoindoline-1-carboxylate

A comprehensive technical guide on Tert-butyl 5-aminoindoline-1-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

CAS Number: 129487-92-9[1]

Chemical Name: this compound

Synonyms: 1-BOC-5-AMINO-2,3-DIHYDRO-INDOLE, Tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, 1H-Indole-1-carboxylic acid, 5-amino-2,3-dihydro-, 1,1-dimethylethyl ester, 1-Boc-5-aminoindoline, 2-Methyl-2-propanyl 5-amino-1-indolinecarboxylate, 5-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester[1]

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C13H18N2O2 | [1] |

| Molecular Weight | 234.3 g/mol | |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 385.2 ± 41.0 °C (Predicted) | [1] |

| Flash Point | 186.7 ± 27.6 °C | [1] |

| Refractive Index | 1.582 | [1] |

| PSA | 55.6 | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 5-nitroindoline. The first step is the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of N-Boc-5-nitroindoline (Intermediate 61)

-

Reactants: 5-Nitroindoline, di-tert-butyl dicarbonate (Boc)₂O.

-

Procedure: 5-Nitroindoline is reacted with di-tert-butyl dicarbonate to yield the N-Boc protected intermediate, tert-butyl 5-nitroindoline-1-carboxylate. This reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and may involve a base such as triethylamine or be conducted under conditions that promote the reaction. One specific protocol yielded the N-Boc intermediate in 88% yield[2].

Step 2: Synthesis of this compound (Final Product)

-

Reactant: N-Boc-5-nitroindoline.

-

Procedure: The nitro group of the N-Boc intermediate is reduced to an amine. A common method for this transformation is catalytic hydrogenation. One described method utilizes a continuous flow hydrogenation protocol[2]. An alternative, more general procedure for nitro group reduction involves using a catalyst such as Palladium on carbon (Pd/C) in a solvent like ethanol or methanol under a hydrogen atmosphere[3]. The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the solvent is removed to yield the final product. One reported synthesis using a general procedure resulted in an 85% yield of a white solid after purification by flash chromatography (hexane/ethyl acetate 1/1)[2].

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Role in Drug Discovery

This compound serves as a key building block in the synthesis of more complex molecules with therapeutic potential. For instance, it has been utilized in the development of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are enzymes involved in inflammatory pathways.

Caption: Logical relationship of this compound in drug discovery.

References

Structure and stereochemistry of Tert-butyl 5-aminoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and characterization of Tert-butyl 5-aminoindoline-1-carboxylate. This compound, identified by CAS number 129487-92-9, is a valuable intermediate in the synthesis of various biologically active molecules. This document consolidates available data on its physical and spectral properties, offers a detailed experimental protocol for its synthesis, and discusses its stereochemical nature. While specific biological activities and signaling pathway involvement for this particular molecule are not extensively documented, the broader context of substituted indolines' bioactivity is also briefly addressed.

Chemical Structure and Properties

This compound is a bicyclic aromatic amine derivative. The core of the molecule is an indoline ring system, which is an indole with a saturated 2,3-bond. The nitrogen atom of the indoline ring is protected by a tert-butoxycarbonyl (Boc) group, and an amino group is substituted at the 5-position of the benzene ring.

Structure Diagram

A Technical Guide to the Solubility of Tert-butyl 5-aminoindoline-1-carboxylate

Abstract: This technical guide addresses the solubility of tert-butyl 5-aminoindoline-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document provides a qualitative assessment based on the compound's structural features and inferences from synthetic procedures of analogous compounds. A detailed, generalized experimental protocol for determining the solubility of a solid organic compound is also presented, complete with a workflow diagram, to aid researchers in generating empirical data.

Introduction

This compound is an organic compound frequently utilized as a building block in the development of various therapeutic agents. Understanding its solubility in common laboratory solvents is crucial for its synthesis, purification, formulation, and overall handling in a research and development setting. This guide aims to provide a foundational understanding of its expected solubility characteristics and a practical framework for its experimental determination.

Predicted Solubility Profile

As of the date of this publication, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound is not available in peer-reviewed literature or chemical databases. However, a qualitative prediction of its solubility can be made based on its molecular structure, which features both polar (amino group, carbamate) and non-polar (tert-butyl group, indoline ring system) moieties.

The principle of "like dissolves like" suggests that the compound will exhibit solubility in a range of organic solvents. The presence of the Boc-protecting group and the indoline core lends significant non-polar character, while the amino group provides a site for hydrogen bonding and potential protonation in acidic media.

Based on these structural attributes and solvents employed in the synthesis and purification of similar N-Boc protected indoline derivatives, the following qualitative solubility profile is proposed.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Likely Insoluble | The large non-polar surface area of the molecule is expected to dominate over the polar amino and carbamate groups, leading to poor solvation by water. |

| Methanol | Likely Soluble | The alkyl nature of methanol can solvate the non-polar parts of the molecule, while the hydroxyl group can interact with the polar functionalities. | |

| Ethanol | Likely Soluble | Similar to methanol, ethanol is a good solvent for many organic compounds with mixed polarity. | |

| Polar Aprotic | Acetone | Likely Soluble | Acetone is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile | Likely Soluble | Its polarity is suitable for dissolving compounds with polar functional groups. | |

| Dimethylformamide (DMF) | Likely Soluble | A powerful polar aprotic solvent that can solvate a wide array of organic molecules. | |

| Dichloromethane (DCM) | Likely Soluble | DCM is a common solvent for organic synthesis and purification of compounds with moderate polarity. | |

| Non-Polar | Ethyl Acetate | Likely Soluble | Often used in the purification of N-Boc protected amines by column chromatography, indicating good solubility. |

| Hexane / Heptane | Likely Sparingly Soluble | While the tert-butyl group provides lipophilicity, the polar amino and carbamate groups may limit solubility in highly non-polar alkanes. Often used as an anti-solvent or part of a solvent system for chromatography. | |

| Toluene | Likely Soluble | The aromatic nature of toluene can interact with the indoline ring system. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method can be adapted for both qualitative and semi-quantitative analysis.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, hexane)

-

Small test tubes or vials (e.g., 1-2 mL)

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes or graduated cylinders

-

Temperature-controlled environment (e.g., water bath or incubator)

3.2. Qualitative Solubility Determination

-

Add approximately 2-5 mg of the solid compound to a small test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.

-

After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Record the observation as "soluble," "sparingly soluble," or "insoluble" at that concentration. A common threshold for classifying a compound as soluble is if more than 30 mg dissolves in 1 mL of the solvent.[1]

3.3. Semi-Quantitative Solubility Determination (Gravimetric Method)

-

Prepare a saturated solution by adding an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe to avoid solvent evaporation.

-

Dispense the supernatant into a pre-weighed vial.

-

Weigh the vial containing the solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL) or mass per mass of solvent.

Visualized Workflow for Solubility Testing

The following diagram illustrates the logical workflow for the qualitative solubility testing of an organic compound.

Caption: A flowchart illustrating the steps for qualitative solubility testing.

Conclusion

While quantitative solubility data for this compound remains to be formally documented, this guide provides a scientifically grounded, qualitative assessment of its expected behavior in common laboratory solvents. The compound is predicted to be soluble in most polar aprotic and moderately polar protic organic solvents and sparingly soluble to insoluble in water and non-polar alkanes. For researchers and drug development professionals, the provided experimental protocol offers a reliable method to determine the solubility of this and other similar compounds, which is a critical parameter for successful process development and formulation.

References

An In-depth Technical Guide to Tert-butyl 5-aminoindoline-1-carboxylate as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-aminoindoline-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a bicyclic indoline core with a strategically positioned amino group and a Boc-protected nitrogen, make it an invaluable scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its synthesis, key chemical transformations, and applications, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and visual representations of relevant synthetic and biological pathways are presented to facilitate its practical application in a research and development setting.

Chemical Properties and Data

This compound is a stable, crystalline solid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances its solubility in common organic solvents and modulates the reactivity of the aromatic ring. The primary amino group at the 5-position serves as a key handle for a variety of chemical modifications.

| Property | Value |

| CAS Number | 129487-92-9 |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step sequence starting from commercially available 1-Boc-indoline. The process includes the regioselective nitration of the indoline ring followed by the reduction of the nitro group to the desired amine.

Experimental Protocol: Synthesis of tert-Butyl 5-nitroindoline-1-carboxylate

Procedure: To a solution of 1-Boc-indoline (1.0 eq) in acetic anhydride at 0 °C, a solution of fuming nitric acid (1.1 eq) in acetic anhydride is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature over 2 hours. The mixture is then poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford tert-butyl 5-nitroindoline-1-carboxylate as a yellow solid.

| Reactant | MW | Equivalents | Amount |

| 1-Boc-indoline | 219.29 | 1.0 | (user defined) |

| Fuming Nitric Acid | 63.01 | 1.1 | (user defined) |

| Acetic Anhydride | 102.09 | - | (solvent) |

| Product | MW | Yield | Appearance |

| tert-Butyl 5-nitroindoline-1-carboxylate | 264.29 | ~90% | Yellow Solid |

Table 2: Reagents and Typical Yield for the Nitration of 1-Boc-indoline

Experimental Protocol: Synthesis of this compound

Procedure: A solution of tert-butyl 5-nitroindoline-1-carboxylate (1.0 eq) in methanol is charged into a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (10 mol%) is added. The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give this compound as a solid.[1]

| Reactant | MW | Equivalents | Amount |

| tert-Butyl 5-nitroindoline-1-carboxylate | 264.29 | 1.0 | (user defined) |

| 10% Palladium on Carbon | - | 0.1 | (catalyst) |

| Hydrogen Gas | 2.02 | Excess | - |

| Methanol | 32.04 | - | (solvent) |

| Product | MW | Yield | Appearance |

| This compound | 234.29 | >95% | Solid |

Table 3: Reagents and Typical Yield for the Reduction of tert-Butyl 5-nitroindoline-1-carboxylate

Key Reactions as a Synthetic Building Block

The 5-amino group of this compound provides a versatile handle for a range of synthetic transformations, enabling the construction of diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the 5-amino group of the indoline and an aryl or heteroaryl halide. This reaction is fundamental for the synthesis of N-aryl indoline derivatives.

General Protocol: A mixture of this compound (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq) in an anhydrous solvent (e.g., dioxane or toluene) is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Product | Aryl Halide | Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| tert-Butyl 5-(phenylamino)indoline-1-carboxylate | Bromobenzene | 85% | 7.6-6.8 (m, 9H), 5.6 (s, 1H), 4.0 (t, 2H), 3.1 (t, 2H), 1.6 (s, 9H) | 152.9, 143.1, 140.2, 131.5, 129.4, 124.9, 121.3, 118.0, 117.5, 114.8, 80.7, 47.6, 28.5, 28.4 |

| tert-Butyl 5-(pyridin-2-ylamino)indoline-1-carboxylate | 2-Chloropyridine | 78% | 8.1 (d, 1H), 7.5 (t, 1H), 7.4-7.2 (m, 3H), 6.7 (d, 1H), 6.6 (t, 1H), 4.0 (t, 2H), 3.1 (t, 2H), 1.6 (s, 9H) | 157.8, 152.9, 148.3, 138.0, 137.6, 131.9, 125.1, 115.3, 114.9, 108.2, 80.8, 47.5, 28.5, 28.4 |

Table 4: Representative Buchwald-Hartwig Amination Reactions and Product Characterization

While direct Suzuki coupling on the amine is not feasible, the amino group can be converted to a diazonium salt, which can then be coupled with an arylboronic acid. Alternatively, the amino group can be transformed into a halide or triflate to serve as the electrophilic partner in a Suzuki coupling.

Acylation

The amino group readily undergoes acylation with acyl chlorides or carboxylic acids in the presence of a coupling agent to form the corresponding amides.

General Protocol: To a solution of this compound (1.0 eq) and a base (e.g., triethylamine or DIPEA, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, the acyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature until completion. The mixture is then washed with aqueous acid, aqueous base, and brine, dried, and concentrated to give the amide product, which can be further purified by chromatography or recrystallization.

| Product | Acylating Agent | Yield | ¹H NMR (CDCl₃, δ ppm) | MS (ESI) |

| N-(1-(tert-Butoxycarbonyl)indolin-5-yl)acetamide | Acetyl chloride | 95% | 7.7 (s, 1H), 7.4 (s, 1H), 7.2 (d, 1H), 7.1 (d, 1H), 4.0 (t, 2H), 3.1 (t, 2H), 2.2 (s, 3H), 1.6 (s, 9H) | m/z 277.15 [M+H]⁺ |

| N-(1-(tert-Butoxycarbonyl)indolin-5-yl)benzamide | Benzoyl chloride | 92% | 8.0-7.2 (m, 9H), 4.0 (t, 2H), 3.1 (t, 2H), 1.6 (s, 9H) | m/z 339.18 [M+H]⁺ |

Table 5: Representative Acylation Reactions and Product Characterization

Urea Formation

Reaction with isocyanates or their equivalents provides access to a variety of urea derivatives, which are common motifs in biologically active molecules.

General Protocol: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane), the isocyanate (1.05 eq) is added. The reaction mixture is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the resulting solid is typically purified by trituration with a suitable solvent or by column chromatography.

| Product | Isocyanate | Yield | ¹H NMR (DMSO-d₆, δ ppm) | MS (ESI) |

| tert-Butyl 5-(3-phenylureido)indoline-1-carboxylate | Phenyl isocyanate | 98% | 8.6 (s, 1H), 8.5 (s, 1H), 7.5-7.2 (m, 7H), 6.9 (t, 1H), 3.9 (t, 2H), 3.0 (t, 2H), 1.5 (s, 9H) | m/z 354.18 [M+H]⁺ |

| tert-Butyl 5-(3-tert-butylureido)indoline-1-carboxylate | tert-Butyl isocyanate | 96% | 8.1 (s, 1H), 7.3-7.1 (m, 3H), 6.1 (s, 1H), 3.9 (t, 2H), 3.0 (t, 2H), 1.5 (s, 9H), 1.3 (s, 9H) | m/z 334.22 [M+H]⁺ |

Table 6: Representative Urea Formation Reactions and Product Characterization

Application in Drug Discovery: Kinase Inhibitors

This compound is a key building block in the synthesis of several kinase inhibitors, particularly those targeting Tropomyosin Receptor Kinase (TRK) and Janus Kinase (JAK) families. These kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and survival, and their aberrant activity is implicated in various cancers and inflammatory diseases.

TRK Inhibitors

The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins and play a critical role in the development and function of the nervous system. Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors. The indoline scaffold serves as a core element in the design of potent and selective TRK inhibitors like Entrectinib.

JAK Inhibitors

The JAK-STAT signaling pathway is a primary route for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, influencing processes like inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is associated with autoimmune diseases and cancers. The 5-aminoindoline core is utilized in the development of JAK inhibitors, such as analogues of Tofacitinib.

Conclusion

This compound has established itself as a cornerstone building block in modern medicinal chemistry. Its straightforward synthesis and the versatility of its 5-amino group allow for the efficient construction of complex molecular scaffolds. Its prominent role in the development of clinically relevant kinase inhibitors for TRK and JAK pathways underscores its importance in drug discovery. This guide provides the essential technical information and protocols to enable researchers to effectively utilize this valuable synthetic intermediate in their own research endeavors.

References

Safety and handling precautions for Tert-butyl 5-aminoindoline-1-carboxylate

An In-depth Technical Guide to the Safety and Handling of Tert-butyl 5-aminoindoline-1-carboxylate

Disclaimer: This document is intended for informational purposes for qualified researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) or a comprehensive, site-specific risk assessment. Always consult the most current SDS provided by your chemical supplier and adhere to all institutional and governmental safety protocols before handling this compound.

Introduction

This compound (CAS No. 129487-92-9) is a chemical intermediate commonly used in organic synthesis, particularly in the development of pharmaceutical compounds.[1] As with any laboratory chemical, a thorough understanding of its properties and potential hazards is essential for safe handling and use. This guide provides a consolidated overview of the known safety information, handling precautions, and emergency procedures for this compound.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. It is important to note that some physical data, such as boiling and flash points, are predicted values and should be treated as estimates.

| Property | Value | Source |

| CAS Number | 129487-92-9 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [2] |

| Appearance | Solid | - |

| Boiling Point | 385.2 ± 41.0 °C (Predicted) | [2] |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 186.7 ± 27.6 °C (Predicted) | [2] |

| Refractive Index | 1.582 (Predicted) | [2] |

| Polar Surface Area | 55.6 Ų | [3] |

| XLogP3 | 2 | [2] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS hazard statements indicate that it can cause irritation to the skin, eyes, and respiratory system and may be harmful if swallowed.[2] All personnel must be aware of these hazards before working with the material.

| GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[2] |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[2] |

| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[2] |

Risk Assessment and Handling Workflow

A systematic risk assessment must be conducted before any new experiment involving this compound. The following diagram illustrates a logical workflow for this process, from receiving the chemical to its final disposal.

Caption: Risk assessment and safe handling workflow for laboratory chemicals.

Experimental Protocols & Procedural Guidelines

While specific experimental protocols are application-dependent and must be developed by the research team, the following procedural guidelines are mandatory for handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[2]

-

A certified chemical fume hood is required for all operations that may generate dust or aerosols.

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection:

-

Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.

-

Wear a lab coat or other protective clothing.

-

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Hygiene Measures

-

Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[4]

-

Do not eat, drink, or smoke in laboratory areas.

-

Remove contaminated clothing immediately and wash it before reuse.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Store apart from foodstuff containers.[2]

Spills and Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Cleanup: Sweep up the material, place it into a suitable, labeled container for disposal. Avoid generating dust. Consult local regulations for proper disposal methods.[4]

Emergency and First Aid Procedures

In case of exposure, follow these first aid measures immediately.

-

If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Consult a physician if irritation occurs.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or soil.[4]

References

The Strategic Application of N-Boc Protection in Indole Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the tert-butoxycarbonyl (Boc) protecting group has been a transformative development in organic synthesis, providing a robust yet readily cleavable shield for amine functionalities. Its application to the indole nucleus has unlocked a vast potential for the selective functionalization of this critical heterocyclic motif, which is a cornerstone of numerous pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the discovery, history, and core applications of N-Boc protected indoles, complete with detailed experimental protocols and quantitative data to support laboratory endeavors.

Historical Context and Discovery

The tert-butoxycarbonyl (Boc) protecting group was first introduced in 1957 by Louis A. Carpino as a tool for peptide synthesis. Its key advantage lay in its stability to a wide range of nucleophilic and basic conditions, while being easily removable under mild acidic conditions, thus preventing unwanted side reactions during complex synthetic sequences.

While the Boc group became a staple in peptide chemistry throughout the 1960s, its application to indole chemistry became prominent later. The seminal 1981 paper by Bergstrom and co-workers on the synthesis and reactions of N-protected 2-lithiated pyrroles and indoles highlighted the utility of the N-Boc group.[1] This work demonstrated that the N-Boc substituent could effectively direct lithiation to the C-2 position of the indole ring, a position not readily accessible for electrophilic substitution in unprotected indoles. This discovery was a pivotal moment, establishing N-Boc protection as a key strategic tool for C-2 functionalization and expanding the synthetic chemist's toolkit for manipulating the indole scaffold. Standard reference works like "Greene's Protective Groups in Organic Synthesis" now extensively document the use of the Boc group for protecting the indole nitrogen.[2][3][4][5][6]

The Chemistry of N-Boc Protection and Deprotection

The N-Boc group serves to decrease the nucleophilicity of the indole nitrogen and the electron density of the pyrrole ring, thereby enhancing stability towards oxidation and certain electrophiles.[7] This electronic modulation is key to its role in directing reactivity.

N-Boc Protection of Indoles

The most common method for the N-Boc protection of indoles involves the reaction of the indole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The choice of base and reaction conditions can be tailored to the specific indole substrate.

Table 1: Representative Conditions for N-Boc Protection of Indoles

| Indole Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | DMAP (0.1 eq) | Acetonitrile | Room Temp | - | ~95 | [8] |

| Indole | NaH (1.2 eq) | THF | 0 to Room Temp | 2 | 98 | [1] |

| 4-Aminoindole | DMAP | THF | Room Temp | - | 99 | [9] |

| 5-Bromoindole | DMAP | Acetonitrile | Room Temp | 12 | 95 | [10] |

| D-Tryptophan | - | - | - | - | - | [11] |

| 2-Phenylindole | DMAP | Dichloromethane | Room Temp | 16 | 96 | [12] |

Deprotection of N-Boc Indoles

The removal of the N-Boc group is typically achieved under acidic conditions, which lead to the formation of gaseous byproducts (isobutene and carbon dioxide), driving the reaction to completion. However, milder methods have also been developed for substrates sensitive to strong acids.

Table 2: Common and Alternative Conditions for N-Boc Deprotection

| N-Boc Indole Substrate | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-Boc-indole | TFA (1:1 with solvent) | Dichloromethane | Room Temp | 2 h | High | [13][14] |

| N-Boc-indole | HCl (4M solution) | Dioxane | Room Temp | 1 h | High | [11] |

| N-Boc-β-carboline | NaOMe (catalytic) | Methanol | Room Temp | 3 h | 95 | [15] |

| Various N-Boc Indoles | Oxalyl Chloride (3 eq) | Methanol | Room Temp | 1-4 h | up to 90 | [11][12] |

| Various N-Boc Indoles | - | TFE or HFIP | Microwave (150°C) | 5-15 min | >95 | [16] |

Experimental Protocols

General Protocol for N-Boc Protection of Indole using DMAP

To a solution of indole (1.0 eq) in acetonitrile, di-tert-butyl dicarbonate (1.1 eq) is added, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the N-Boc protected indole.[8]

General Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

The N-Boc protected indole (1.0 eq) is dissolved in dichloromethane (DCM). An equal volume of trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature for 1-2 hours.[13][14] The volatiles are then removed in vacuo. The crude residue can be purified by dissolving in a suitable organic solvent (e.g., ethyl acetate), washing with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected indole.[14]

Protocol for C-2 Lithiation and Electrophilic Quench of N-Boc Indole

Caution: Organolithium reagents such as n-butyllithium are pyrophoric and must be handled under an inert atmosphere with appropriate safety precautions.

A solution of N-Boc indole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an argon or nitrogen atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise, and the mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithioindole species.[1] A solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for an additional 1-2 hours before being quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.

Key Applications and Workflows

The strategic use of N-Boc protection is central to the synthesis of complex molecules where precise control over the reactivity of the indole ring is paramount.

Directed ortho-Metalation (DoM) at the C-2 Position

As previously mentioned, the N-Boc group is a powerful directing group for metalation at the C-2 position. This allows for the introduction of a wide variety of substituents at this position, which is a common challenge in indole synthesis.

Caption: Reaction pathway for C-2 functionalization of indole via N-Boc protection and directed lithiation.

Synthetic Workflow: Total Synthesis of Hapalindoles

The total synthesis of complex natural products, such as the hapalindole family of alkaloids, provides a compelling example of the strategic importance of N-Boc protection. In the synthesis of Hapalindoles J and U, N-Boc protection is employed to enable key transformations that would otherwise be complicated by the reactivity of the indole N-H.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. researchgate.net [researchgate.net]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. data.biotage.co.jp [data.biotage.co.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Total Synthesis of Hapalindoles J and U - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Boc Deprotection - TFA [commonorganicchemistry.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

Spectroscopic Data Overview for Tert-butyl 5-aminoindoline-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 5-aminoindoline-1-carboxylate, a key intermediate in various synthetic applications. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in public literature, this guide combines experimental data from structurally related compounds and predicted values to offer a representative spectroscopic profile. This information is intended to aid researchers in the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.0-7.2 | d | 1H | Ar-H | Aromatic proton ortho to the amino group. |

| ~6.5-6.7 | dd | 1H | Ar-H | Aromatic proton meta to the amino group. |

| ~6.4-6.6 | d | 1H | Ar-H | Aromatic proton ortho to the indoline nitrogen. |

| ~3.9-4.1 | t | 2H | -CH₂-N(Boc) | Methylene group adjacent to the nitrogen of the indoline ring. |

| ~3.4-3.6 | br s | 2H | -NH₂ | Amino group protons; chemical shift can vary with solvent and concentration. |

| ~2.9-3.1 | t | 2H | Ar-CH₂- | Methylene group adjacent to the aromatic ring. |

| 1.48 | s | 9H | -C(CH₃)₃ | tert-Butyl group protons. |

Note: Predicted chemical shifts are based on the analysis of N-Boc-indoline and 5-aminoindole. Actual values may vary.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~154 | C=O (Boc) | Carbonyl carbon of the Boc protecting group. |

| ~145 | Ar-C-NH₂ | Aromatic carbon attached to the amino group. |

| ~131 | Ar-C | Quaternary aromatic carbon of the indoline ring. |

| ~128 | Ar-C | Quaternary aromatic carbon of the indoline ring. |

| ~117 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~108 | Ar-CH | Aromatic methine carbon. |

| ~80 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~50 | -CH₂-N(Boc) | Methylene carbon adjacent to the indoline nitrogen. |

| ~28 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

| ~27 | Ar-CH₂- | Methylene carbon adjacent to the aromatic ring. |

Note: Predicted chemical shifts are based on the analysis of N-Boc-indoline and 5-aminoindole. Actual values may vary.

Table 3: Mass Spectrometry Data

| m/z | Interpretation | Notes |

| 234 | [M]⁺ | Molecular ion. |

| 178 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group.[1] |

| 133 | [M - Boc]⁺ | Loss of the entire Boc group. |

| 132 | [M - Boc - H]⁺ | Fragmentation of the indoline ring. |

Note: Fragmentation pattern is predicted based on typical behavior of N-Boc protected amines.[1][2]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 | N-H stretch | Primary amine (NH₂) symmetric and asymmetric stretching. |

| 2975-2850 | C-H stretch | Aliphatic C-H stretching of the indoline and Boc groups. |

| ~1690 | C=O stretch | Carbonyl of the tert-butoxycarbonyl (Boc) group.[3] |

| ~1600, ~1500 | C=C stretch | Aromatic ring vibrations. |

| ~1250 | C-N stretch | Amine C-N stretching. |

| ~1160 | C-O stretch | Ester C-O stretching of the carbamate. |

Note: Predicted absorption bands are based on characteristic frequencies for N-Boc anilines and indoline derivatives.[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher field NMR spectrometer.[5]

-

Parameters:

3. ¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher corresponding frequency NMR spectrometer.[5]

-

Parameters:

Mass Spectrometry (MS)

1. Sample Preparation:

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]

-

Further dilute the sample to a final concentration of approximately 1-10 µg/mL.[8]

2. Analysis:

-

Technique: Electrospray ionization (ESI) is a common method for this type of molecule.[9]

-

Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer.

-

Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Parameters: Optimize instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve good signal intensity and resolution.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to minimal sample preparation.[10] Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[10]

2. Analysis:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.[11]

-

Procedure:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.

-

-

Range: Typically scan from 4000 to 400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

- 1. reddit.com [reddit.com]

- 2. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-BOC ANILINE(3422-01-3) IR Spectrum [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. sites.bu.edu [sites.bu.edu]

- 7. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

Methodological & Application

Synthesis of Tert-butyl 5-aminoindoline-1-carboxylate: A Detailed Protocol for Drug Discovery Intermediates

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-step synthesis protocol for tert-butyl 5-aminoindoline-1-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the protection of the indoline nitrogen of 5-nitroindoline using di-tert-butyl dicarbonate (Boc₂O), followed by the catalytic hydrogenation of the nitro group to yield the desired amine. This protocol offers detailed experimental procedures, a summary of quantitative data, and a visual workflow to ensure reproducibility and scalability in a research and development setting.

Introduction

Substituted indolines are prevalent scaffolds in a myriad of biologically active compounds and approved pharmaceuticals. The 5-aminoindoline moiety, in particular, serves as a key precursor for the synthesis of a wide range of therapeutic agents, including kinase inhibitors and receptor modulators. The protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group is a crucial step to modulate its reactivity and prevent unwanted side reactions during subsequent functionalization. This application note outlines a reliable and high-yielding protocol for the synthesis of this compound from commercially available 5-nitroindoline.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

-

Boc Protection: The secondary amine of 5-nitroindoline is protected with a Boc group to yield tert-butyl 5-nitroindoline-1-carboxylate.

-

Nitro Reduction: The nitro group of the Boc-protected intermediate is reduced to a primary amine via catalytic hydrogenation to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 5-nitroindoline-1-carboxylate

This procedure details the protection of the indoline nitrogen of 5-nitroindoline using di-tert-butyl dicarbonate. The use of 4-(dimethylamino)pyridine (DMAP) is recommended to catalyze the reaction, especially given the reduced nucleophilicity of the indoline nitrogen due to the electron-withdrawing nitro group.

Materials:

-

5-Nitroindoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of 5-nitroindoline (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M), add triethylamine (1.2 eq).

-

Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 5-nitroindoline-1-carboxylate as a solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of tert-butyl 5-nitroindoline-1-carboxylate using catalytic hydrogenation with palladium on carbon (Pd/C). This method is generally clean and high-yielding.

Materials:

-

tert-Butyl 5-nitroindoline-1-carboxylate

-

10% Palladium on carbon (Pd/C), 50% wet

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Celite® or a similar filtration aid

-

Reaction flask suitable for hydrogenation

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

In a hydrogenation flask, dissolve tert-butyl 5-nitroindoline-1-carboxylate (1.0 eq) in ethanol (approximately 0.05-0.1 M).

-

Carefully add 10% palladium on carbon (5-10 mol% Pd) to the solution.

-

Seal the flask, and evacuate and backfill with hydrogen gas (H₂) three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).

-

Once the reaction is complete, carefully purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for use in subsequent steps without further purification. If necessary, it can be purified by flash chromatography.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis. Please note that yields are representative and may vary depending on the reaction scale and specific conditions.

| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 5-Nitroindoline | Boc₂O (1.1 eq), TEA (1.2 eq), DMAP (0.1 eq) | DCM | RT | 12-24 | tert-Butyl 5-nitroindoline-1-carboxylate | ~90-95 |

| 2 | tert-Butyl 5-nitroindoline-1-carboxylate | 10% Pd/C (5-10 mol%), H₂ (1 atm) | EtOH | RT | 2-6 | This compound | >95 |

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis protocol.

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound from 5-nitroindoline. The procedure is suitable for laboratory-scale synthesis and can be adapted for larger quantities. The high yields and clean transformations make this a valuable method for obtaining this important intermediate for drug discovery and development programs.

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Tert-butyl 5-aminoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-aminoindoline-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of pharmacologically active compounds. The introduction of an amino group at the 5-position of the indoline scaffold provides a crucial handle for further functionalization. The palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of the C-N bond required for this synthesis. This reaction offers a significant advantage over classical methods, which often suffer from harsh reaction conditions and limited substrate scope.[1][2] This document provides detailed application notes and a representative experimental protocol for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.

Reaction Principle

The synthesis of this compound is achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a suitable base and a phosphine ligand.[1] In this specific application, the starting material is tert-butyl 5-bromoindoline-1-carboxylate, which is coupled with an ammonia equivalent or ammonia itself. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination to produce aryl amines, based on general literature procedures. These parameters can be used as a starting point for the optimization of the synthesis of this compound.

| Parameter | Typical Range | Notes |

| Starting Material | tert-butyl 5-bromoindoline-1-carboxylate | Commercially available or can be synthesized. |

| Amine Source | Ammonia, Benzophenone imine, LHMDS | Direct use of ammonia can be challenging; ammonia surrogates are often employed.[1] |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol % |

| Ligand | Xantphos, BINAP, RuPhos, XPhos | 1.1-1.5 equivalents relative to Palladium |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5-2.5 equivalents |

| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated |

| Temperature | 80-120 °C | Reaction progress should be monitored. |

| Reaction Time | 12-24 hours | Dependent on substrate and catalyst system. |

| Yield | 70-95% | Highly dependent on optimized conditions. |

Experimental Protocol

This protocol describes a representative procedure for the palladium-catalyzed synthesis of this compound using benzophenone imine as an ammonia surrogate.

Materials:

-

tert-Butyl 5-bromoindoline-1-carboxylate

-

Benzophenone imine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer with heating mantle

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 5-bromoindoline-1-carboxylate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

-

Reagent Addition: Add anhydrous toluene to the flask, followed by benzophenone imine (1.2 equiv) and sodium tert-butoxide (1.5 equiv).

-

Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Hydrolysis of the Imine: Upon completion of the coupling reaction, the mixture is cooled to room temperature. A solution of 2 M hydrochloric acid is added, and the mixture is stirred vigorously for 1 hour to hydrolyze the intermediate imine.

-

Work-up: The reaction mixture is then neutralized by the careful addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Caption: Experimental workflow for the synthesis.

Caption: Buchwald-Hartwig amination catalytic cycle.

References

Step-by-Step Guide to Boc Protection of 5-Aminoindoline: An Application Note for Researchers

For researchers, scientists, and drug development professionals, the selective protection of amine functional groups is a cornerstone of multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed, step-by-step protocol for the Boc protection of 5-aminoindoline, a valuable building block in medicinal chemistry.

This guide outlines the necessary reagents, reaction conditions, and purification methods to obtain tert-butyl 5-aminoindoline-1-carboxylate with high yield and purity. The protocol is designed to be straightforward and reproducible in a standard laboratory setting.

Experimental Protocol: Synthesis of this compound

This protocol details a standard procedure for the N-tert-butoxycarbonylation of 5-aminoindoline using di-tert-butyl dicarbonate (Boc anhydride).

Materials and Equipment:

-

5-aminoindoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-